![molecular formula C11H16ClNO3S B13207344 N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S. It is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide typically involves the reaction of 2-chloro-1-hydroxyethylbenzene with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide
- This compound
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
N-[2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3 |
InChI Key |
NFVIJFMJTGVVSR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


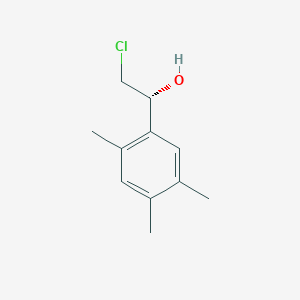
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
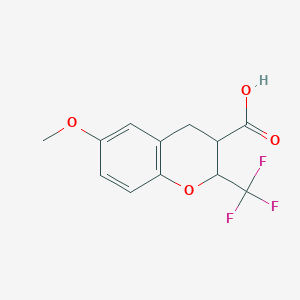
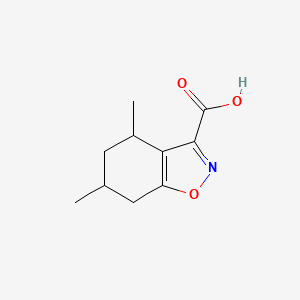
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)

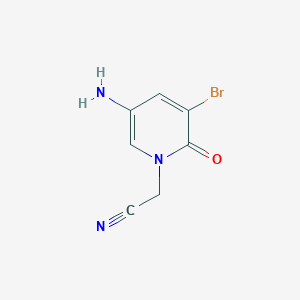
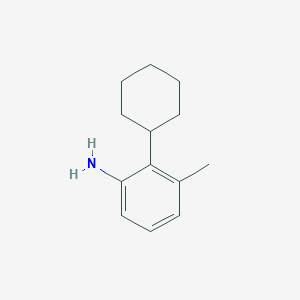
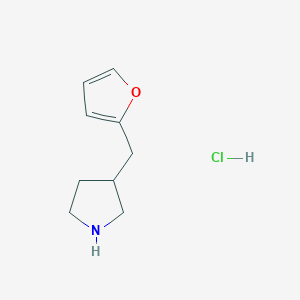
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
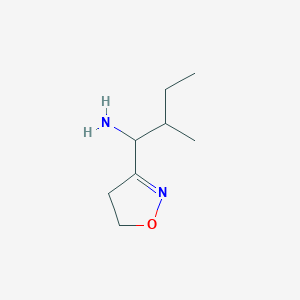
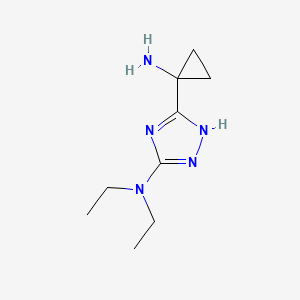

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
